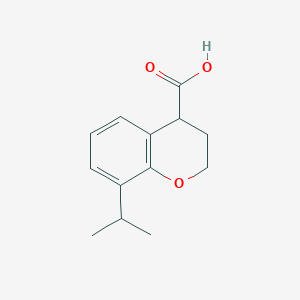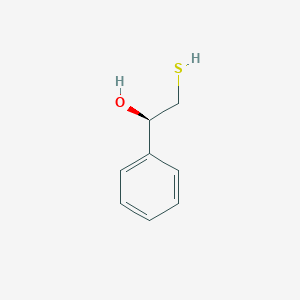
(1R)-1-Phenyl-2-sulfanylethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-Phenyl-2-sulfanylethan-1-ol is an organic compound characterized by the presence of a phenyl group attached to a sulfanyl-ethanol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenyl-2-sulfanylethan-1-ol typically involves the reaction of phenylacetaldehyde with thiol compounds under controlled conditions. One common method is the reduction of phenylacetaldehyde using sodium borohydride in the presence of a thiol, which results in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
化学反应分析
Types of Reactions
(1R)-1-Phenyl-2-sulfanylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Halogenated phenyl derivatives.
科学研究应用
(1R)-1-Phenyl-2-sulfanylethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1R)-1-Phenyl-2-sulfanylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, influencing various biological processes.
相似化合物的比较
Similar Compounds
(1R)-1-Phenyl-2-hydroxyethan-1-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
(1R)-1-Phenyl-2-aminoethan-1-ol: Contains an amino group instead of a sulfanyl group.
Uniqueness
(1R)-1-Phenyl-2-sulfanylethan-1-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.
属性
分子式 |
C8H10OS |
|---|---|
分子量 |
154.23 g/mol |
IUPAC 名称 |
(1R)-1-phenyl-2-sulfanylethanol |
InChI |
InChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1 |
InChI 键 |
GADYZKYNBSDWMQ-QMMMGPOBSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CS)O |
规范 SMILES |
C1=CC=C(C=C1)C(CS)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
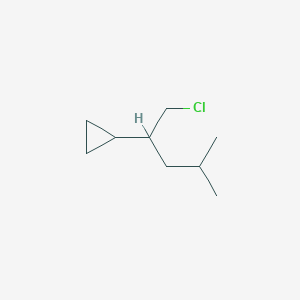
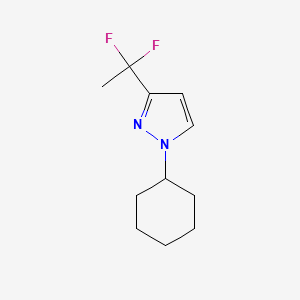
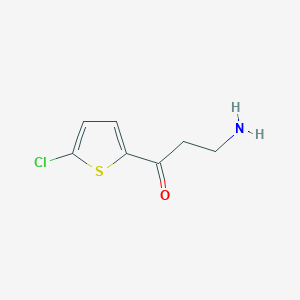

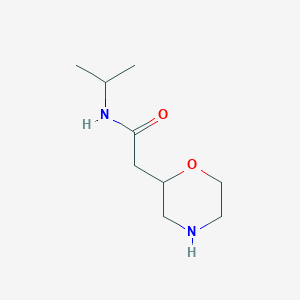
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
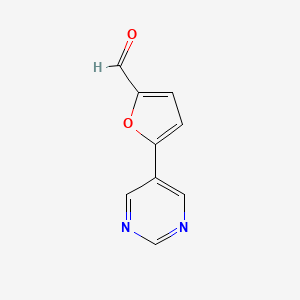
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
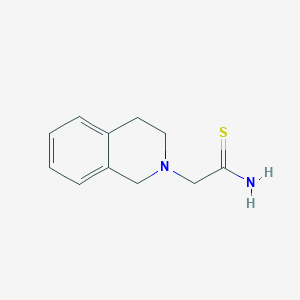
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
